molecular formula C7H14BF3KNO2 B13461637 Potassium (S)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate

Potassium (S)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate

Cat. No.: B13461637
M. Wt: 251.10 g/mol
InChI Key: ARNVASZGFPOFMA-NUBCRITNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborate derivative. The reaction is carried out under inert atmosphere conditions, often requiring low temperatures (below -20°C) to maintain stability . The process involves the use of potassium as a counterion to stabilize the trifluoroborate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography . The compound is stored under inert atmosphere conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organometallic reagents, and oxidizing or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to ensure stability and prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various boron-containing organic compounds .

Mechanism of Action

The mechanism of action of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

Molecular Formula

C7H14BF3KNO2

Molecular Weight

251.10 g/mol

IUPAC Name

potassium;trifluoro-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide

InChI

InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m1./s1

InChI Key

ARNVASZGFPOFMA-NUBCRITNSA-N

Isomeric SMILES

[B-]([C@@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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